Medicinal Chemistry
Cosmetics
Atmospheric Chemistry
These amines participate in atmospheric aerosol particle formation together with sulfuric acid.
Industrial Production
An estimated 270,000 tons of Dimethylamine were produced in 2005.
Polymer Chemistry
The properties and several synthesis methods of typical quaternary ammonium salt monomers were introduced.
3-Chloro-2-methylpropyl(dimethyl)amine is a colorless to pale yellow liquid with a characteristic amine odor. Its molecular formula is C6H14ClN, and it has a molecular weight of 135.64 g/mol . The compound features a chlorine atom attached to a propyl group, with a methyl substituent on the second carbon and a dimethylamino group at the terminal position.
There is no documented information on a specific mechanism of action for 3-Chloro-2-methylpropyl(dimethyl)amine in biological systems.
The compound can be synthesized through several routes:
3-Chloro-2-methylpropyl(dimethyl)amine finds applications primarily in pharmaceutical synthesis:
Several compounds share structural similarities with 3-Chloro-2-methylpropyl(dimethyl)amine:
The unique feature of 3-Chloro-2-methylpropyl(dimethyl)amine is the combination of the 2-methyl substituent and the dimethylamino group, which contributes to its specific reactivity and applications in pharmaceutical synthesis .
X-ray crystallographic studies of chloroalkyl amine compounds demonstrate characteristic structural features that can be extrapolated to 3-chloro-2-methylpropyl(dimethyl)amine [1]. The molecular geometry typically exhibits a tetrahedral arrangement around the nitrogen center, with bond angles deviating from ideal tetrahedral geometry due to the electronic effects of the dimethylamino group [1].
The crystal structure analysis reveals that similar chloroalkyl amines adopt monoclinic crystal systems with space groups commonly belonging to the P21/c or I2/a families [1]. Unit cell parameters for related compounds show dimensions in the range of a = 8.7-15.0 Å, b = 9.7-12.0 Å, and c = 14.9-18.0 Å, with β angles typically between 95-110° [1]. These structural parameters provide insight into the packing efficiency and intermolecular interactions present in the crystalline state.
Temperature-dependent crystallographic studies conducted at 200 K demonstrate that the carbon-chlorine bond length averages 1.78-1.82 Å, while the carbon-nitrogen bond distances range from 1.45-1.50 Å [1]. The refinement quality for structurally related compounds achieves R-factors between 0.0193-0.0511, indicating high-precision structural determinations [1].
The molecular conformation analysis indicates that the chloroalkyl chain adopts extended conformations to minimize steric interactions between the bulky dimethylamino group and the terminal chlorine atom [1]. Torsion angles around the carbon-carbon bonds typically range from 60-180°, depending on crystal packing forces and intermolecular hydrogen bonding interactions.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed structural information about the molecular framework of 3-chloro-2-methylpropyl(dimethyl)amine [2] [3]. The dimethylamino protons appear as a characteristic singlet at δ 2.2-2.4 ppm, integrating for six protons, which confirms the presence of two equivalent methyl groups attached to nitrogen [3] [4].
The methylene protons adjacent to chlorine (CH2Cl) exhibit a distinctive doublet pattern at δ 3.6-3.8 ppm due to coupling with the neighboring methine proton [3]. This downfield chemical shift reflects the deshielding effect of the electronegative chlorine atom. The methyl group attached to the secondary carbon displays a doublet at δ 1.0-1.2 ppm, characteristic of methyl groups adjacent to a methine center [3].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis reveals three distinct carbon environments in the molecule [5] [6]. The chloromethyl carbon appears significantly downfield at δ 45-50 ppm due to the electron-withdrawing effect of chlorine [5]. The dimethylamino carbon signals appear at δ 65-70 ppm, while the methyl carbons resonate at δ 20-25 ppm [5] [6]. The chemical shift dispersion provides unambiguous identification of each carbon atom environment within the molecular structure.
Coupling constant analysis from high-resolution NMR spectra indicates 3J(H,H) coupling values of 6-8 Hz between the methine and methyl protons, consistent with typical alkyl chain coupling patterns [3]. The absence of observable coupling between the dimethylamino protons and other protons confirms the tetrahedral geometry around the nitrogen center.
Infrared spectroscopy of 3-chloro-2-methylpropyl(dimethyl)amine reveals characteristic vibrational modes that confirm the presence of specific functional groups [7] [8]. The carbon-hydrogen stretching region between 2800-3000 cm⁻¹ exhibits strong absorption bands corresponding to the aliphatic C-H stretches of both the methyl and methylene groups [9] [10].
The carbon-nitrogen stretching vibrations appear as medium-intensity bands in two distinct regions: 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹ [11] [9]. These frequencies reflect the different carbon-nitrogen bond environments, with the higher frequency corresponding to the C-N bond adjacent to the chloroalkyl chain and the lower frequency assigned to the dimethylamino C-N stretches [11].
Carbon-chlorine stretching modes manifest as strong absorption bands between 750-850 cm⁻¹, characteristic of primary alkyl chlorides [12] [13]. The frequency position within this range depends on the local molecular environment and the degree of hydrogen bonding in the solid state [12].
Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to symmetric vibrational modes [8]. The symmetric C-N-C bending modes appear at 600-700 cm⁻¹, while the carbon-hydrogen bending vibrations of methyl groups occur at 1450-1470 cm⁻¹ [8] [14]. Methylene C-H bending modes are observed at 1350-1380 cm⁻¹, providing detailed fingerprint information for structural identification [14].
Vibrational frequency calculations using density functional theory methods predict fundamental frequencies that correlate well with experimental observations after appropriate scaling factors are applied [11]. The calculated vibrational modes confirm the assignments and provide insights into the normal coordinate compositions of each observed band.
Mass spectrometric analysis of 3-chloro-2-methylpropyl(dimethyl)amine provides crucial information about the molecular ion stability and characteristic fragmentation pathways [13] [15]. The molecular ion peak appears at m/z 135 with moderate intensity (approximately 30% relative abundance), indicating partial stability under electron ionization conditions [13].
Primary fragmentation involves alpha-cleavage adjacent to the nitrogen atom, producing the base peak at m/z 58 corresponding to the [(CH3)2NCH2]⁺ fragment [13] [15]. This fragmentation pattern is characteristic of tertiary amines and represents the most favorable bond cleavage due to the stability of the resulting nitrogen-containing cation [13].
Loss of the chlorine atom from the molecular ion generates an intense fragment at m/z 100 ([M-Cl]⁺), accounting for approximately 25% relative intensity [13]. This fragmentation pathway competes with the loss of a methyl radical to produce the [M-CH3]⁺ fragment at m/z 120 with 15% relative intensity [13].
Secondary fragmentation of the base peak at m/z 58 produces the dimethylammonium ion [(CH3)2NH]⁺ at m/z 44 through loss of CH2 (relative intensity 80%) [15]. Additional fragmentation generates the propyl fragment [C3H6]⁺ at m/z 42 with 60% relative intensity, arising from rearrangement processes within the molecular ion [13].
The fragmentation pattern analysis confirms the structural assignment and provides diagnostic ions for compound identification in complex mixtures. The characteristic mass spectral fingerprint enables unambiguous detection and quantification of 3-chloro-2-methylpropyl(dimethyl)amine in analytical applications [13] [15].